molecular formula C7H11FO B6177423 6-fluorospiro[3.3]heptan-2-ol CAS No. 2715119-74-5

6-fluorospiro[3.3]heptan-2-ol

Cat. No. B6177423
CAS RN: 2715119-74-5
M. Wt: 130.2
InChI Key:
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Description

6-Fluorospiro[3.3]heptan-2-ol (FSH) is a chemical compound that has been used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and laboratory experiments. FSH is a cyclic ether that is composed of seven carbon atoms and one fluorine atom. It is a colorless liquid at room temperature and is soluble in a variety of organic solvents. FSH has a molecular weight of 166.14 g/mol and a melting point of -112 °C. FSH has been used in many scientific studies due to its unique properties, including its low toxicity and its ability to form stable complexes with other molecules.

Scientific Research Applications

6-fluorospiro[3.3]heptan-2-ol has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. 6-fluorospiro[3.3]heptan-2-ol has also been used in biochemical and physiological studies, as it can form stable complexes with other molecules, such as proteins and enzymes. 6-fluorospiro[3.3]heptan-2-ol has also been used in laboratory experiments, as it has low toxicity and is soluble in a variety of organic solvents.

Mechanism of Action

6-fluorospiro[3.3]heptan-2-ol is able to form stable complexes with other molecules due to its unique structure. The fluorine atom in 6-fluorospiro[3.3]heptan-2-ol is able to form hydrogen bonds with other molecules, which helps to stabilize the complex. This allows 6-fluorospiro[3.3]heptan-2-ol to interact with other molecules, such as proteins and enzymes, and can lead to changes in the biochemical and physiological properties of the molecules.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptan-2-ol has been used in a variety of biochemical and physiological studies due to its ability to form stable complexes with other molecules. 6-fluorospiro[3.3]heptan-2-ol has been shown to affect the activity of enzymes, proteins, and other molecules. For example, 6-fluorospiro[3.3]heptan-2-ol has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other molecules. 6-fluorospiro[3.3]heptan-2-ol has also been shown to affect the activity of proteins involved in cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

6-fluorospiro[3.3]heptan-2-ol has several advantages for use in laboratory experiments. It is a colorless liquid at room temperature, is soluble in a variety of organic solvents, and has low toxicity. 6-fluorospiro[3.3]heptan-2-ol also has the ability to form stable complexes with other molecules, which makes it useful for biochemical and physiological studies. However, 6-fluorospiro[3.3]heptan-2-ol also has some limitations for use in laboratory experiments. It is relatively expensive to synthesize, and it is difficult to purify and remove impurities from the compound.

Future Directions

6-fluorospiro[3.3]heptan-2-ol has a wide range of potential applications in scientific research, and there are several potential future directions that could be explored. For example, 6-fluorospiro[3.3]heptan-2-ol could be used in the development of new pharmaceuticals and agrochemicals, as it has the ability to form stable complexes with other molecules. 6-fluorospiro[3.3]heptan-2-ol could also be used in the development of new polymers, as it is soluble in a variety of organic solvents. Additionally, 6-fluorospiro[3.3]heptan-2-ol could be used in the development of new biochemical and physiological studies, as it has been shown to affect the activity of enzymes, proteins, and other molecules. Finally, 6-fluorospiro[3.3]heptan-2-ol could be used in the development of new laboratory experiments, as it has low toxicity and is relatively easy to synthesize.

Synthesis Methods

6-fluorospiro[3.3]heptan-2-ol can be synthesized by a variety of methods, including the reaction of 1-fluoro-2-methyl-3-butanol with 2-bromo-3-methyl-1-butanol in the presence of a base. This reaction produces 6-fluorospiro[3.3]heptan-2-ol as a product, along with 2-methyl-3-butanol and 1-bromo-2-methyl-3-butanol as by-products. Another method of synthesizing 6-fluorospiro[3.3]heptan-2-ol is the reaction of 2-bromo-3-methyl-1-butanol with 1-fluoro-2-methyl-3-butene in the presence of a base. This reaction produces 6-fluorospiro[3.3]heptan-2-ol as a product, along with 2-methyl-3-butene and 1-bromo-2-methyl-3-butene as by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptan-2-ol involves the conversion of a cyclohexanone derivative to the desired spiro compound through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Fluorine gas", "Sodium hydride", "Bromine", "Diethyl malonate", "Ethyl acetoacetate", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexanone using bromine in acetic acid to yield 2-bromocyclohexanone", "Step 2: Reaction of 2-bromocyclohexanone with diethyl malonate in the presence of sodium hydride to yield 6-bromo-1,3-cyclohexanedione", "Step 3: Conversion of 6-bromo-1,3-cyclohexanedione to 6-fluoro-1,3-cyclohexanedione using fluorine gas in the presence of sodium borohydride", "Step 4: Condensation of 6-fluoro-1,3-cyclohexanedione with ethyl acetoacetate in methanol using hydrochloric acid as a catalyst to yield 6-fluoro-5-methyl-1,3-cyclohexanedione", "Step 5: Cyclization of 6-fluoro-5-methyl-1,3-cyclohexanedione with sodium hydroxide in water to yield 6-fluorospiro[3.3]heptan-2-one", "Step 6: Reduction of 6-fluorospiro[3.3]heptan-2-one with sodium borohydride in methanol to yield 6-fluorospiro[3.3]heptan-2-ol" ] }

CAS RN

2715119-74-5

Product Name

6-fluorospiro[3.3]heptan-2-ol

Molecular Formula

C7H11FO

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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